molecular formula C6H4N4O3 B1496258 3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 1919868-75-9

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B1496258
CAS No.: 1919868-75-9
M. Wt: 180.12 g/mol
InChI Key: DIZHINPGGGRDRY-UHFFFAOYSA-N
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Description

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound featuring a nitro group at the 3-position, and belongs to the family of pyrazolo[1,5-a]pyrimidines. The compound’s structure lends itself to a wide range of applications in scientific research due to its interesting chemical properties and reactive potential.

Biochemical Analysis

Biochemical Properties

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one plays a role in various biochemical reactions, particularly those involving enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and Bruton’s tyrosine kinase (BTK). These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications in cancer and autoimmune diseases . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the NF-κB inflammatory pathway, which is pivotal in regulating immune responses and inflammation . Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and disrupting mitochondrial membrane potential . These cellular effects highlight the compound’s potential as an anti-inflammatory and anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes such as CDKs and BTK . This binding can prevent the phosphorylation of key proteins involved in cell cycle progression and signal transduction. Additionally, the compound can modulate gene expression by influencing transcription factors like NF-κB, thereby altering the expression of genes involved in inflammation and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell signaling pathways, indicating its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to effectively inhibit tumor growth and reduce inflammation without significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dose optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450s, which facilitate its conversion into more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and duration of action, making it a critical factor in its pharmacokinetics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into cells via specific transporters, where it accumulates in target tissues such as the liver and kidneys . This distribution pattern is essential for its therapeutic efficacy, as it ensures that the compound reaches its site of action in sufficient concentrations.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of this compound is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 3-nitropyrazole derivatives with appropriate reagents under controlled conditions. For instance, the use of acetic anhydride and a catalytic amount of sulfuric acid can facilitate the cyclization reaction.

Industrial Production Methods

On an industrial scale, the synthesis of this compound often involves large reactors operating under precise temperature and pressure conditions. The scalability of this process is crucial for consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various types of chemical reactions:

  • Oxidation: The nitro group can be reduced to an amine under suitable conditions.

  • Reduction: Reduction of the nitro group to an amino group typically uses reagents like hydrogen gas in the presence of a metal catalyst.

  • Substitution: Electrophilic and nucleophilic substitutions can occur at different positions of the heterocyclic ring.

Common Reagents and Conditions

  • Reduction: Hydrogen gas and palladium on carbon as a catalyst.

  • Oxidation: Potassium permanganate can be used for oxidizing the methyl group, if present.

  • Substitution: Nucleophilic substitutions often employ bases such as sodium hydroxide or potassium carbonate.

Major Products

  • Reduction: Amino derivatives.

  • Oxidation: Nitro derivatives.

Scientific Research Applications

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one is utilized in various fields of scientific research, including:

  • Chemistry: As an intermediate in organic synthesis and for the study of heterocyclic chemistry.

  • Biology: Used in the development of biological assays and studying enzyme interactions.

  • Industry: Employed in the production of specialized chemical products and materials.

Comparison with Similar Compounds

3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one stands out due to its unique structure and the presence of a nitro group, which significantly affects its reactivity and applications compared to similar compounds. Similar compounds include:

  • Pyrazolo[1,5-a]pyrimidin-5(4H)-one

  • 3-Aminopyrazolo[1,5-a]pyrimidin-5(4H)-one

  • 5-Hydroxypyrazolo[1,5-a]pyrimidine

Each of these compounds has different substituents that alter their chemical behavior and applications.

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Properties

IUPAC Name

3-nitro-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-5-1-2-9-6(8-5)4(3-7-9)10(12)13/h1-3H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZHINPGGGRDRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020708
Record name 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1919868-75-9
Record name 3-Nitropyrazolo(1,5-a)pyrimidin-5(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1919868759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801020708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
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Record name 3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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